molecular formula C20H15ClN4O B12741720 2(1H)-Pyridinone, 4-((4-((4-chlorophenyl)amino)-1-phthalazinyl)methyl)- CAS No. 921198-68-7

2(1H)-Pyridinone, 4-((4-((4-chlorophenyl)amino)-1-phthalazinyl)methyl)-

Cat. No.: B12741720
CAS No.: 921198-68-7
M. Wt: 362.8 g/mol
InChI Key: SXMIHUSLCKBSFR-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 4-((4-((4-chlorophenyl)amino)-1-phthalazinyl)methyl)- is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyridinone ring, a phthalazinyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 4-((4-((4-chlorophenyl)amino)-1-phthalazinyl)methyl)- typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Solvents such as toluene and dichloromethane are commonly used in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 4-((4-((4-chlorophenyl)amino)-1-phthalazinyl)methyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2(1H)-Pyridinone, 4-((4-((4-chlorophenyl)amino)-1-phthalazinyl)methyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 4-((4-((4-chlorophenyl)amino)-1-phthalazinyl)methyl)- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • N-(4-(4-chlorophenyl)amino)-1-phthalazinyl)methyl)-

Uniqueness

What sets 2(1H)-Pyridinone, 4-((4-((4-chlorophenyl)amino)-1-phthalazinyl)methyl)- apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

921198-68-7

Molecular Formula

C20H15ClN4O

Molecular Weight

362.8 g/mol

IUPAC Name

4-[[4-(4-chloroanilino)phthalazin-1-yl]methyl]-1H-pyridin-2-one

InChI

InChI=1S/C20H15ClN4O/c21-14-5-7-15(8-6-14)23-20-17-4-2-1-3-16(17)18(24-25-20)11-13-9-10-22-19(26)12-13/h1-10,12H,11H2,(H,22,26)(H,23,25)

InChI Key

SXMIHUSLCKBSFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC(=O)NC=C4

Origin of Product

United States

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